molecular formula C11H8Cl2N2O2 B2998759 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde CAS No. 1314745-30-6

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde

Cat. No.: B2998759
CAS No.: 1314745-30-6
M. Wt: 271.1
InChI Key: DIEVINRSIBRECC-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methoxyphenyl group at position 3, and an aldehyde group at position 4. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, affecting the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to alter cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can influence cellular metabolism and energy production. For example, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . These cellular effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function . This binding often involves interactions with key amino acid residues, leading to conformational changes in the enzyme structure. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic rates and increased oxidative stress . These temporal effects are important for determining the compound’s suitability for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways beneficially . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity. The compound is often found in the cytoplasm and mitochondria, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . These modifications can direct the compound to specific cellular compartments, enhancing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. The reaction is carried out in a one-pot synthesis, where the reactants are combined and heated to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-1H-imidazole-4-carbaldehyde
  • 2,5-Dichloro-3-(4-nitrophenyl)imidazole-4-carbaldehyde
  • 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde

Uniqueness

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and ability to interact with specific molecular targets compared to other similar compounds .

Properties

IUPAC Name

2,5-dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEVINRSIBRECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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